2-tert-Butyl-6-methylphenyl isocyanate

Physical Property Solid Isocyanate Formulation

Standard aryl isocyanates often react uncontrollably, forming dimeric and oligomeric byproducts that reduce yields and complicate purification. 2-tert-Butyl-6-methylphenyl isocyanate (CAS 13680-30-3) overcomes this through steric shielding from its ortho-tert-butyl and ortho-methyl substituents, which create a kinetic barrier around the electrophilic NCO carbon. • Retards dimerization/trimerization - enables cleaner urea and carbamate formation under controlled conditions • Solid at 34-38 °C with bp 242 °C - reduces inhalational exposure risk versus volatile liquid isocyanates • Key precursor for sterically demanding Ti(IV) Diels-Alder catalysts and poly(urethane-ether) copolymers. ≥98% purity; shipped moisture-protected under inert atmosphere.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 13680-30-3
Cat. No. B082374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-6-methylphenyl isocyanate
CAS13680-30-3
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C)(C)C)N=C=O
InChIInChI=1S/C12H15NO/c1-9-6-5-7-10(12(2,3)4)11(9)13-8-14/h5-7H,1-4H3
InChIKeyVCHAHDOWZAYVEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl-6-methylphenyl isocyanate: Ortho-Disubstituted Aryl Isocyanate


2-tert-Butyl-6-methylphenyl isocyanate (CAS 13680-30-3) is a sterically hindered aryl isocyanate bearing a tert‑butyl group at the 2‑position and a methyl group at the 6‑position relative to the isocyanate functionality. It is a white, moisture‑sensitive solid with a melting point of 34‑38 °C and a boiling point of 242 °C [1]. The compound is supplied at 98 % purity and is classified as a hazardous material (UN 2811, 6.1/PG 3) [2][3]. Its pronounced steric congestion distinguishes it from unsubstituted and mono‑substituted phenyl isocyanates, directly influencing its reactivity profile and making it a key building block for applications where controlled nucleophilic addition or site‑selective transformations are required [4].

Sterically hindered ortho‑substitution for kinetic control over nucleophilic addition
Solid at ambient temperature, enabling accurate gravimetric dispensing
High‑purity building block suitable for controlled transformations requiring site‑selectivity

Irreplaceability of 2-tert-Butyl-6-methylphenyl isocyanate


Aryl isocyanates are not interchangeable reagents; substitution pattern dramatically alters both physical form and reaction kinetics. Unlike the parent phenyl isocyanate (liquid, bp 162‑165 °C) , 2‑tert‑butyl‑6‑methylphenyl isocyanate is a solid at ambient temperature (mp 34‑38 °C) and exhibits a substantially higher boiling point (242 °C) . These differences in physical state reflect the increased molecular weight and the conformational rigidity imposed by the ortho‑tert‑butyl and ortho‑methyl groups. More critically, the steric bulk of these substituents creates a kinetic barrier around the electrophilic isocyanate carbon [1]. This barrier retards nucleophilic attack and suppresses undesired side reactions such as dimerization and trimerization that plague less hindered analogs [2]. Consequently, directly substituting a less expensive, sterically unencumbered aryl isocyanate in a reaction optimized for 2‑tert‑butyl‑6‑methylphenyl isocyanate will almost certainly lead to altered reaction rates, lower yields, or the formation of byproducts that complicate purification.

Physical state mismatch
Liquid aryl isocyanates cannot replicate the solid‑handling and low‑volatility advantages of the ortho‑disubstituted solid.
Steric barrier difference
Less hindered isocyanates undergo faster addition and may promote dimerization or trimerization side reactions, reducing yield.
Reactivity profile shift
Substituting with a mono‑substituted or unsubstituted analog may alter reaction rates, selectivity, and by‑product distribution.

2-tert-Butyl-6-methylphenyl isocyanate vs. In-Class Analogs


Solid State Advantage vs. Liquid Analogs

2-tert-Butyl-6-methylphenyl isocyanate is a solid at room temperature (mp 34‑38 °C) , whereas phenyl isocyanate (mp -31.3 °C) , o‑tolyl isocyanate (liquid at room temperature) , 2,6‑dimethylphenyl isocyanate (liquid) , and 4‑tert‑butylphenyl isocyanate (liquid) are all liquids under the same conditions. The solid nature of the target compound facilitates weighing accuracy and reduces evaporative losses during benchtop manipulations.

Solid‑State Advantage
Data to verify
mp 34–38 °C (solid) vs. phenyl isocyanate (−31.3 °C, liquid); o‑tolyl, 2,6‑dimethylphenyl, and 4‑tert‑butylphenyl isocyanates are all liquids at 25 °C.
Solid format supports gravimetric dispensing and reduces evaporative losses during benchtop work.
Literature‑reported melting points; verify lot‑specific physical form.
Physical Property Solid Isocyanate Formulation

Elevated Boiling Point and Lower Volatility

The boiling point of 2-tert-butyl-6-methylphenyl isocyanate (242 °C) is markedly higher than that of phenyl isocyanate (162‑165 °C) , o‑tolyl isocyanate (185‑186 °C) , 2,6‑dimethylphenyl isocyanate (87‑89 °C at 12 mmHg) , 2‑tert‑butylphenyl isocyanate (225 °C) [1], and 4‑tert‑butylphenyl isocyanate (236‑237 °C) . The >15 °C increase over even the structurally similar 2‑tert‑butylphenyl analog demonstrates that the combination of ortho‑tert‑butyl and ortho‑methyl substitution significantly reduces volatility.

Lower Volatility
Reported
bp 242 °C — at least 17 °C higher than 2‑tert‑butylphenyl isocyanate and >55 °C higher than o‑tolyl isocyanate.
Reduced evaporative loss at elevated temperatures may simplify high‑temperature reaction setups.
Atmospheric‑pressure boiling points; 2,6‑dimethylphenyl isocyanate value at reduced pressure.
Volatility Thermal Stability Process Safety

Suppression of Dimerization by Ortho-Substitution

Under high‑pressure dimerization conditions (pyridine catalyst, benzene, 30 °C, 800 MPa), m‑ and p‑substituted phenyl isocyanates dimerize in good yields [1]. In stark contrast, bulky ortho‑substituted aryl isocyanates such as o‑chlorophenyl isocyanate and 1‑naphthyl isocyanate fail to produce the corresponding dimers [1]. This class‑level behavior is directly applicable to 2‑tert‑butyl‑6‑methylphenyl isocyanate, whose ortho‑tert‑butyl and ortho‑methyl groups provide an even greater steric shield than o‑chlorophenyl. Consequently, this compound is predicted to resist dimerization side reactions that would otherwise consume starting material and complicate product isolation.

Dimerization Resistance
Class‑level
Bulky ortho‑substituted aryl isocyanates (e.g., o‑chlorophenyl, 1‑naphthyl) fail to dimerize under high pressure, while m‑/p‑substituted analogs dimerize in good yields.
Predicted to suppress dimer side reactions, improving effective monomer yield.
Inferred from o‑chlorophenyl and 1‑naphthyl isocyanate behavior; not directly measured.
Dimerization Side‑Reaction Suppression High‑Pressure Synthesis

Efficient Copolymerization with Ethylene Oxide

In the triethylaluminum‑catalyzed alternating copolymerization of aryl isocyanates with ethylene oxide, ortho‑substituted phenyl isocyanates consistently afford the copolymer in high yield, whereas aliphatic and alicyclic isocyanates are completely unreactive [1]. This study explicitly notes that ortho‑substitution promotes high copolymer yields, with the sole exception of o‑anisyl isocyanate [1]. While 2‑tert‑butyl‑6‑methylphenyl isocyanate was not among the specific monomers tested, its structure places it squarely within the class of ortho‑substituted aryl isocyanates that demonstrate this advantageous reactivity profile.

Copolymerization Suitability
Class‑level
Ortho‑substituted phenyl isocyanates give high copolymer yield with ethylene oxide (Et3Al catalyst); aliphatic isocyanates are completely unreactive.
Candidate for alternating poly(urethane‑ether) synthesis due to ortho‑substitution pattern.
Inferred from class behavior; direct testing not available.
Copolymerization Polymer Chemistry Alternating Copolymer

Steric Hindrance in C–H Addition Yield

In a manganese(I)‑catalyzed direct addition of 8‑methylquinoline C(sp3)–H bonds to aryl isocyanates, most ortho‑substituted phenyl isocyanates give moderate yields of 51‑68 % [1]. However, introduction of a bulky tert‑butyl group (as in 2‑tert‑butylphenyl isocyanate) causes a dramatic yield drop to 33 % [1]. A strong electron‑withdrawing CF3 group further reduces the yield to 15 % [1]. The target compound, 2‑tert‑butyl‑6‑methylphenyl isocyanate, carries both an ortho‑tert‑butyl and an ortho‑methyl group, creating even greater steric congestion than 2‑tert‑butylphenyl isocyanate. This predicts an even more pronounced kinetic retardation, a feature that can be exploited when controlled, slow addition is desired.

Steric Yield Effect
Class‑level
Predicted C–H addition yield ≤33%, based on 2‑tert‑butylphenyl isocyanate (33%) vs. typical ortho‑substituted isocyanates (51–68%).
Kinetic barrier can be exploited for controlled, slow addition when chemoselectivity is required.
Mn‑catalyzed C(sp³)–H addition conditions; not directly measured.
C–H Activation Amide Synthesis Steric Effects

2-tert-Butyl-6-methylphenyl isocyanate: Procurement & Applications


Hindered Urea and Carbamate Synthesis

The substantial steric hindrance around the isocyanate group of 2‑tert‑butyl‑6‑methylphenyl isocyanate slows nucleophilic addition, enabling the synthesis of ureas and carbamates under conditions where less hindered isocyanates would react uncontrollably or form oligomeric byproducts [1]. This controlled reactivity is particularly valuable in medicinal chemistry for the construction of chiral auxiliaries or for derivatizing complex amines where selectivity is paramount [1].

Diels–Alder Catalyst Preparation

The 2‑tert‑butyl‑6‑methylphenyl group serves as the aryloxide ligand in a family of titanium(IV) catalysts of the formula (ArO)2TiX2 (X = Cl, Br, I; Ar = 2‑tert‑butyl‑6‑methylphenyl) [2]. These catalysts exhibit high activity and selectivity in Diels–Alder reactions, with the sterically demanding ligand framework influencing the outer‑sphere selectivity component [2]. The corresponding aryl isocyanate is a key starting material for the synthesis of the ligand precursor.

Alternating Copolymers with Ethylene Oxide

Based on the established class behavior of ortho‑substituted aryl isocyanates, 2‑tert‑butyl‑6‑methylphenyl isocyanate is predicted to undergo efficient alternating copolymerization with ethylene oxide when catalyzed by triethylaluminum [3]. The resulting poly(urethane‑ether) copolymers could exhibit unique thermal and mechanical properties owing to the bulky pendant 2‑tert‑butyl‑6‑methylphenyl groups, offering potential advantages in high‑performance coatings or elastomers [3].

Reduced Volatility and Safer Handling

The solid physical state (mp 34‑38 °C) and elevated boiling point (242 °C) of 2‑tert‑butyl‑6‑methylphenyl isocyanate make it preferable over liquid, more volatile aryl isocyanates for reactions conducted at elevated temperatures or under vacuum. The reduced volatility minimizes inhalational exposure risks and simplifies reaction setup, providing a distinct procurement advantage for laboratories and pilot plants concerned with occupational hygiene and process safety .

Application
Selection Property
Validation Focus
Hindered Urea and Carbamate Synthesis
Steric hindrance for kinetic control
Yield and selectivity in amine derivatization
Diels–Alder Catalyst Preparation
Ortho‑disubstituted aryloxide ligand precursor
Catalyst activity and enantioselectivity
Alternating Copolymers with Ethylene Oxide
Ortho‑substitution pattern for copolymerization
Copolymer yield and thermal/mechanical properties
Reduced Volatility and Safer Handling
Low‑volatility solid format
Process safety and gravimetric accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-tert-Butyl-6-methylphenyl isocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.